![molecular formula C13H17N3O3S B2884822 N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224314-93-4](/img/structure/B2884822.png)
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was first discovered by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mechanism of Action
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide can effectively reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. It has also been shown to modulate immune responses and reduce the activity of various cytokines and growth factors involved in autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide is its selectivity for JAK inhibition, which can minimize off-target effects and reduce the risk of adverse events. However, its potency and efficacy may vary depending on the disease and patient population. Additionally, its long-term safety and potential side effects are still being evaluated in ongoing clinical trials.
Future Directions
Future research on N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies could investigate its efficacy and safety in combination with other therapies, such as biologic agents and immunomodulators. Finally, ongoing research could also explore the potential use of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide in personalized medicine, where patients could be stratified based on their disease subtype and genetic profile to optimize treatment outcomes.
Synthesis Methods
The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that includes the reaction of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-butene-1-ol in the presence of triethylamine to yield the desired ethenylsulfonylpropanamide.
Scientific Research Applications
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies.
properties
IUPAC Name |
N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-20(18,19)7-6-12(17)16-11-8-14-9(2)15-13(11)10-4-5-10/h3,8,10H,1,4-7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPFUWFFGPBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)NC(=O)CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.